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Compound of Interest

Compound Name: Galunisertib monohydrate

Cat. No.: B1674416

An In-depth Technical Guide to Galunisertib Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galunisertib (also known as LY2157299 monohydrate) is a first-in-class, orally bioavailable
small molecule inhibitor of the transforming growth factor-beta (TGF-[3) receptor |
(TGFBRI/ALKS) kinase.[1] Developed by Eli Lilly and Company, it has been a subject of
extensive preclinical and clinical research for its potential therapeutic applications in oncology.
[2][3] TGF-P signaling is a critical pathway in tumorigenesis, contributing to tumor proliferation,
invasion, metastasis, angiogenesis, and immune evasion.[4][5] Galunisertib represents a
targeted approach to disrupt these processes by selectively blocking the canonical TGF-
B/SMAD signaling pathway.[1][4]

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, mechanism of action, and key experimental data related to
Galunisertib monohydrate.

Chemical Structure and Properties

Galunisertib belongs to the dihydropyrrolopyrazole class of heterocyclic compounds.[1][2] Its
chemical formula is 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-
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yllquinoline-6-carboxamide monohydrate.[6] The synthesis of Galunisertib has been described

as a four-step convergent approach.[2][6]

Physicochemical Properties

Property Value Reference

Chemical Formula C22H19NsO (anhydrous)

Molecular Weight 369.42 g/mol (anhydrous) [7]

CAS Number 700874-72-2 (anhydrous) [1]

DrugBank ID DB11911 [1]
Dihydropyrrolopyrazole,

Chemical Class o ]
Quinoline Carboxamide

[2](8]

In Vitro Inhibitory Activity

Galunisertib is a potent and selective inhibitor of TGFBRI kinase, also known as Activin

Receptor-Like Kinase 5 (ALK5).[2][9] It also shows activity against other related kinases.

Target ICs0 (M) Ki (nM) Reference(s)
TGFBRI (ALK5) 0.172 86 [21[6]

ALK4 (ACVR1B) 0.08 [2]

TGFRRII 0.21-2 [2][6]
ACVR2B 0.69 2]

ALK6 (BMPR1B) 0.47 [2]

Mechanism of Action

The transforming growth factor-beta (TGF-3) signaling pathway plays a dual role in cancer. In

early stages, it can act as a tumor suppressor, while in advanced stages, it promotes tumor

progression.[4] Galunisertib's mechanism of action is centered on the specific inhibition of the

TGF-BRI kinase, which is a critical component of the canonical signaling pathway.[4][10]
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The TGF-[3 Signaling Cascade:

Ligand Binding: TGF- ligands (TGF-[31, -B2, -B3) bind to the TGF-f3 type Il receptor
(TGFBRIN.[11]

Receptor Complex Formation: This binding event recruits and forms a complex with the
TGF-P type | receptor (TGFBRI/ALKS).[12]

Phosphorylation and Activation: TGF@RII, a constitutively active kinase, phosphorylates and
activates the kinase domain of TGFBRI.[12]

SMAD Phosphorylation: The activated TGFRI then phosphorylates the downstream
signaling proteins SMAD2 and SMAD3.[4][11]

SMAD Complex Formation & Nuclear Translocation: Phosphorylated SMAD2/3 forms a
complex with SMADA4. This complex translocates into the nucleus.[12]

Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor,
regulating the expression of target genes involved in cell proliferation, differentiation,
migration, and immune response.[12]

Inhibition by Galunisertib: Galunisertib acts as a competitive inhibitor at the ATP-binding site of

the TGFBRI kinase domain.[2][6] By blocking this site, Galunisertib prevents the

phosphorylation of SMAD2 and SMAD3, thereby abrogating the entire downstream signaling

cascade.[4][5] This inhibition leads to several anti-tumor effects:

Inhibition of Epithelial-to-Mesenchymal Transition (EMT) and Migration: TGF-f is a known
promoter of EMT, a process that increases cancer cell motility and invasion. Galunisertib has
been shown to inhibit TGF-B-driven EMT and cell migration in vitro.[2][6]

Reversal of Immune Suppression: TGF-3 creates an immunosuppressive tumor
microenvironment by inhibiting the function of immune cells like CD8+ T cells and Natural
Killer (NK) cells.[2] Galunisertib can reverse this suppression, restoring the secretion of IFNy
and granzyme B by these immune cells.[2][10]

Inhibition of Tumor Growth: By blocking the pro-tumorigenic effects of TGF-3, Galunisertib
has demonstrated tumor growth delay in various preclinical cancer models, including those
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for breast, lung, and pancreatic cancer.[2][4]
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Caption: TGF-[3 signaling pathway and the inhibitory action of Galunisertib.

Experimental Protocols & Results
In Vitro pSMAD Inhibition Assay

Objective: To determine the in vitro potency of Galunisertib in inhibiting TGF-B-induced
phosphorylation of SMAD2.

Methodology:

o Cell Culture: Murine triple-negative breast cancer cell lines (e.g., 4T1-LP, EMT6-LM2) are
cultured under standard conditions.[2]

o Treatment: Cells are treated with increasing concentrations of Galunisertib (e.g., 0.20 - 10
HM).[2]

» Stimulation: Following incubation with the inhibitor, cells are stimulated with TGF-1 ligand to
induce SMAD2 phosphorylation.[2]
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e Lysis and Analysis: Cells are lysed, and the levels of phosphorylated SMAD2 (pSMAD2) and
total SMAD2 (tSMAD) are quantified using an Enzyme-Linked Immunosorbent Assay
(ELISA) or Western Blot.[2]

o Data Analysis: The percentage inhibition of pPSMAD?2 is calculated relative to cells treated
with TGF-31 alone. ICso values are determined from the dose-response curve.[2]

Key Results: Galunisertib demonstrated dose-dependent inhibition of TGF-B1-induced pSMAD
in various cell lines with the following ICso values:

o 4T1-LP cells: 1.765 pM[2]

e EMT6-LM2 cells: 0.8941 uM[2]
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Caption: Workflow for the in vitro pPSMAD inhibition assay.

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the antitumor activity of Galunisertib in animal models.

Methodology:
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Animal Models: Immune-competent (e.g., BALB/c) or immune-compromised (e.g., athymic
nu/nu) mice are used.[2]

Tumor Implantation: Human or murine cancer cells (e.g., Calu6, 4T1) are injected
subcutaneously into the flank of the mice to establish tumors.[2]

Treatment Regimen: Once tumors are established, mice are treated with Galunisertib,
typically administered by oral gavage. A common dosing schedule is 75 mg/kg twice daily.[2]
[13]

Monitoring: Tumor volume is measured regularly. Pharmacodynamic markers, such as
PSMAD levels in tumor tissue or peripheral blood mononuclear cells (PBMCs), are also
assessed at various time points post-treatment.[2]

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in
treated versus control groups. Pharmacokinetic/pharmacodynamic (PK/PD) relationships are
established by correlating drug exposure with target inhibition (pbSMAD levels).[2]

Key Results:

Galunisertib monotherapy demonstrated significant tumor growth delay in 4T1, MX1 (human
breast cancer), and Calu6 (human lung cancer) models.[2]

A strong correlation was found between Galunisertib-dependent inhibition of pPSMAD in
tumor tissues and in PBMCs, suggesting PBMCs can be used as a surrogate tissue for
assessing pharmacodynamic effects.[2]

The total effective dose to inhibit 50% of pSMAD (TEDso) and the total effective
concentration for 50% inhibition (TECso) were calculated to optimize dosing schedules.[6]

In Vivo Model TEDso (mgl/kg) TECso (M) Reference
EMT6-LM2 19.7 0.34 [6]
Calué 15.6 0.30 [6]

Clinical Development and Status
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Galunisertib has been investigated in numerous clinical trials for various cancers, including
glioblastoma, pancreatic cancer, and hepatocellular carcinoma, both as a monotherapy and in
combination with other agents like lomustine, gemcitabine, and nivolumab.[4][11][14] An
intermittent dosing regimen (14 days on, 14 days off) was established to manage potential
cardiac toxicities observed in preclinical long-term exposure studies.[4][5] Despite promising
preclinical data and evidence of target engagement in patients, Eli Lilly discontinued the
development of Galunisertib in January 2020 as part of a strategic portfolio review.[1][3]

Conclusion

Galunisertib monohydrate is a potent and selective small molecule inhibitor of the TGF-3RI
kinase. Its mechanism of action, involving the direct inhibition of the canonical SMAD signaling
pathway, has been well-characterized. Preclinical studies have provided a strong rationale for
its use in oncology by demonstrating its ability to inhibit tumor growth, block metastasis-related
processes like EMT, and reverse immune suppression. While its clinical development has been
discontinued, the extensive research on Galunisertib has significantly advanced the
understanding of TGF-3 pathway inhibition as a therapeutic strategy in cancer and provides a
valuable case study for the development of future targeted therapies.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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